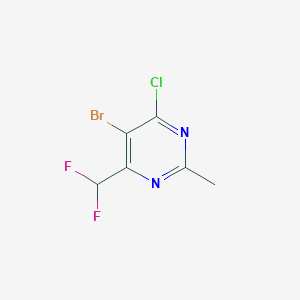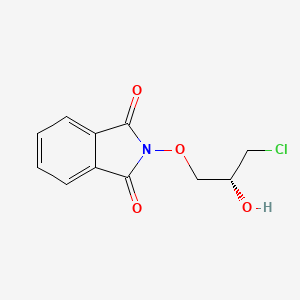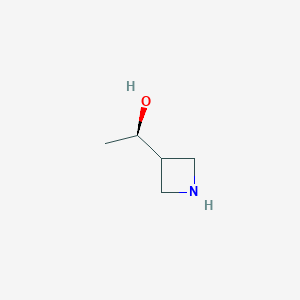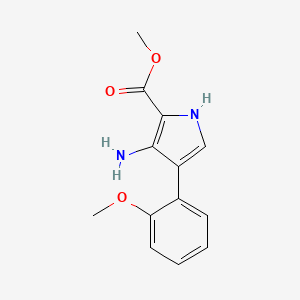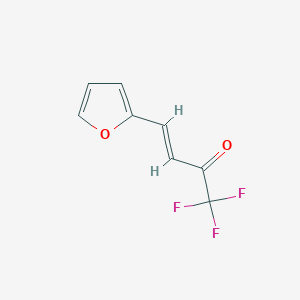
2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring, connected to an ethanol group. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting hydrazine hydrate with acetylacetone under reflux conditions yields 3,5-dimethylpyrazole.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction. A common method is the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Ethanol Group Addition: The final step involves the introduction of the ethanol group. This can be achieved through a nucleophilic substitution reaction where the pyrazole-thiophene intermediate is reacted with ethylene oxide or an equivalent reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of both thiophene and pyrazole rings suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinal chemistry research focuses on the compound’s potential therapeutic applications. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate specific biological pathways makes it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are harnessed to improve the performance of these materials.
Mechanism of Action
The mechanism of action of 2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiophene and pyrazole rings can also interact with nucleic acids, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)ethanol: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
1-(Thiophen-2-yl)pyrazole: Does not have the ethanol group, which may affect its solubility and reactivity.
2-(5-(Furan-2-yl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
2-(5-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is unique due to the combination of the thiophene and pyrazole rings with an ethanol group. This structure provides a balance of electronic properties, reactivity, and solubility, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(5-thiophen-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H10N2OS/c12-6-5-11-8(3-4-10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2 |
InChI Key |
HQOFLVCPWJPJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NN2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


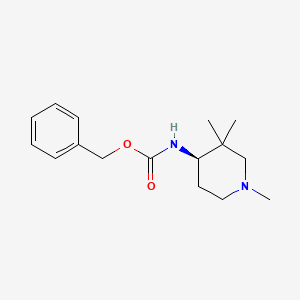
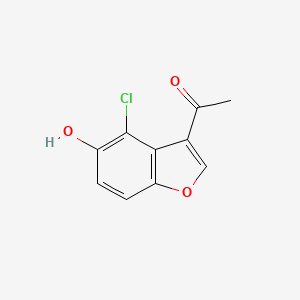
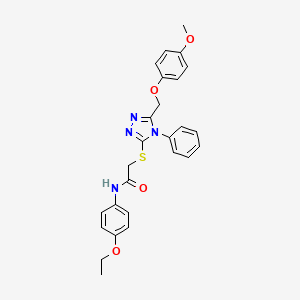


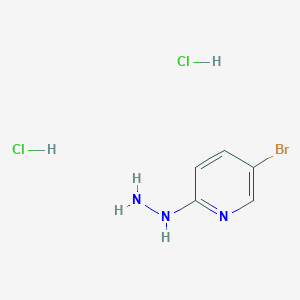
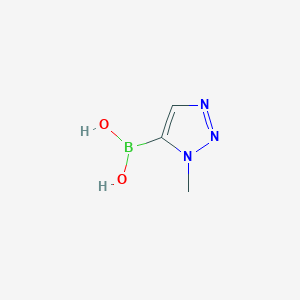
![5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride](/img/structure/B11775946.png)
